Functional Profile: Antagonist vs. Agonist Efficacy in GPR88 cAMP Modulation
GPR88-IN-1 is functionally defined as a GPR88 inhibitor/antagonist, a profile that directly contrasts with in-class agonists such as RTI-13951-33 and 2-PCCA, which activate the receptor to inhibit cAMP production. This distinction is critical for experimental design: an agonist will mimic the effects of an endogenous ligand (or constitutive activity), whereas an antagonist like GPR88-IN-1 will block those signals. For example, RTI-13951-33 exhibits an EC50 of 25 nM in a GPR88 cAMP functional assay, while 2-PCCA shows an EC50 of 116 nM, both indicative of receptor activation [1]. In contrast, GPR88-IN-1 is expected to increase cAMP levels (by blocking tonic inhibition) or prevent agonist-induced cAMP reduction, though its specific IC50 has not been publicly disclosed in comparative studies .
| Evidence Dimension | Functional Effect on GPR88 Signaling (cAMP) |
|---|---|
| Target Compound Data | Antagonist (receptor blockade, expected to prevent cAMP reduction) |
| Comparator Or Baseline | RTI-13951-33 (Agonist, EC50 25 nM); 2-PCCA (Agonist, EC50 116 nM) |
| Quantified Difference | Opposite pharmacological direction: Inhibition vs. Activation |
| Conditions | GPR88 cAMP functional assay in transfected cells (comparator data) |
Why This Matters
For studies aimed at reducing GPR88 signaling (e.g., modeling knockout phenotypes), an antagonist is the required tool; agonists are mechanistically inappropriate.
- [1] Jin C, et al. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake. J Med Chem. 2018;61(16):7338-7354. View Source
